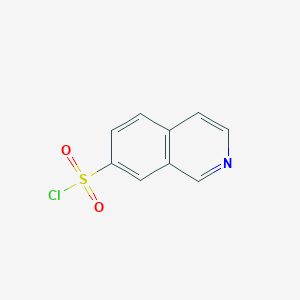

Isoquinoline-7-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

isoquinoline-7-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S/c10-14(12,13)9-2-1-7-3-4-11-6-8(7)5-9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBUVHNKPMYUEQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101303620 | |

| Record name | 7-Isoquinolinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101303620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374652-25-1 | |

| Record name | 7-Isoquinolinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374652-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Isoquinolinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101303620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization and Analog Development Utilizing Isoquinoline 7 Sulfonyl Chloride

Use in the Synthesis of Bioactive Molecules

Isoquinoline-7-sulfonyl chloride serves as a key building block for synthesizing a variety of bioactive molecules. The isoquinoline (B145761) scaffold is present in numerous natural alkaloids with significant pharmacological activities, including antitumor, antimicrobial, and antihypertensive properties. rsc.orgmdpi.com By reacting this compound with various amines, chemists can introduce the isoquinoline-7-sulfonamide moiety into target molecules. This moiety is found in compounds designed as enzyme inhibitors. For example, derivatives of the related 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide (B1208489) have been synthesized and evaluated as potent and selective inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme relevant to neurological processes. nih.gov

Role as a Chemical Intermediate

Due to its high reactivity, this compound is a valuable chemical intermediate. guidechem.com Its primary role is to introduce the isoquinoline-7-sulfonyl group into a more complex molecule. The resulting sulfonamides or sulfonate esters can then undergo further transformations. For instance, the synthesis of complex kinase inhibitors often involves the coupling of a heterocyclic sulfonyl chloride with an amine-containing fragment. researchgate.net The sulfonamide linkage provides a stable and geometrically defined connection between different parts of the molecule, which is crucial for binding to biological targets.

Application as a Research Tool in Medicinal Chemistry

In medicinal chemistry, this compound and its derivatives are used as tools to probe structure-activity relationships (SAR). nih.gov By systematically reacting the sulfonyl chloride with a library of amines, researchers can create a series of related compounds and test their biological activity. This process helps identify which structural features are essential for potency and selectivity. For example, studies on PNMT inhibitors compared the activity of 7-sulfonyl derivatives with their isosteric 7-sulfonamide counterparts to understand the role of specific hydrogen bonding interactions within the enzyme's active site. nih.gov This highlights the compound's utility in designing and optimizing new therapeutic agents.

Advanced Spectroscopic and Computational Characterization in Research

Spectroscopic Analysis (NMR, IR, MS)

The characterization of Isoquinoline-7-sulfonyl chloride and its derivatives relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure. For instance, in related 2-tosyl-7-(trifluoromethyl)quinoline, the aromatic protons of the quinoline (B57606) ring system show characteristic chemical shifts and coupling patterns in the ¹H NMR spectrum. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the sulfonyl group. Tertiary sulfonamides typically show strong characteristic absorption bands for asymmetric and symmetric SO₂ stretching vibrations. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight. In the analysis of a related hydroxyquinoline-sulfonyl chloride, mass spectrometry revealed the presence of the hydrolyzed sulfonic acid, demonstrating the compound's reactivity during analysis. nih.gov

Computational and Theoretical Studies

Molecular modeling is a powerful tool used to understand how molecules derived from this compound interact with biological targets. For inhibitors of phenylethanolamine N-methyltransferase (PNMT), molecular modeling studies were conducted with 3-fluoromethyl-7-(N-alkyl aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines. nih.gov These studies hypothesized that the sulfonamide oxygens form favorable hydrogen bond interactions with amino acid residues (like Lys57 and Asn39) in the enzyme's active site, explaining their inhibitory potency. nih.gov Such computational docking studies are crucial for rational drug design, allowing scientists to predict binding modes and design more potent inhibitors before undertaking their synthesis.

Computational chemistry is employed to investigate the mechanisms of reactions involving sulfonyl chlorides and related heterocyclic systems. Theoretical studies can elucidate the pathways of nucleophilic substitution or more complex transformations. For example, the reaction of arenesulfonyl chlorides with cyclic imines like 3,4-dihydroisoquinoline (B110456) has been studied to understand the formation of diverse products. researchgate.net While not always involving radical intermediates, some nucleophilic displacements on halogenated isoquinolines are proposed to proceed via electron transfer mechanisms, which can be investigated computationally. thieme-connect.de These studies help in optimizing reaction conditions and predicting product outcomes.

Theoretical calculations can predict spectroscopic data (like NMR chemical shifts) and analyze the conformational preferences of molecules. Conformational analysis is vital for understanding how a molecule's three-dimensional shape influences its reactivity and biological activity. For the PNMT inhibitors derived from tetrahydroisoquinoline-7-sulfonamides, understanding the preferred conformation within the enzyme's binding pocket was key to interpreting structure-activity relationship data. nih.gov Computational methods allow for the exploration of the potential energy surface of the molecule, identifying low-energy conformers that are likely to be biologically relevant.

Strategic Applications As a Versatile Building Block in Chemical Synthesis

Role in General Organic Synthesis Methodologies

As a bifunctional reagent, isoquinoline-7-sulfonyl chloride provides both a reactive site for bond formation and a rigid heterocyclic scaffold, making it a valuable tool in standard synthetic protocols.

The primary role of this compound is to act as a precursor for the introduction of the isoquinoline-7-sulfonyl group. This functional group can significantly alter the physicochemical properties of a target molecule, including its solubility, polarity, and ability to engage in hydrogen bonding. In medicinal chemistry, the sulfonamide linkage formed from this precursor is a key structural feature in many therapeutic agents due to its stability and ability to act as a hydrogen bond donor and acceptor. The synthesis of potential therapeutic agents, such as antiangiogenic compounds and ion channel modulators, often involves the use of this compound or its derivatives to install this critical functionality. google.comgoogle.com

This compound is an exemplary synthon for the formation of sulfur-nitrogen (S-N) and, theoretically, sulfur-carbon (C-S) bonds. The most prevalent application is in the synthesis of sulfonamides through its reaction with primary or secondary amines. This reaction is typically robust and high-yielding, forming a stable S-N bond that serves as a key linker in more complex molecules.

Documented examples from patent literature demonstrate its utility in forming S-N bonds with various amines. For instance, the reaction of a protected precursor, 2-(2,2,2-Trifluoro-acetyl)-1,2,3,4-tetrahydro-isoquinoline-7-sulfonyl chloride, with 2-aminothiazole proceeds efficiently to yield the corresponding sulfonamide. google.com Another documented synthesis involves the reaction of a similar precursor with dimethylamine hydrochloride to produce the N,N-dimethylsulfonamide derivative. googleapis.com

Table 1: Representative S-N Bond Forming Reactions

| Reactant 1 | Reactant 2 | Conditions | Product |

| 2-(2,2,2-Trifluoro-acetyl)-1,2,3,4-tetrahydro-isoquinoline-7-sulfonyl chloride | 2-Aminothiazole | Pyridine, 60°C | N-(Thiazol-2-yl)-2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide |

| 1,2,3,4-Tetrahydro-isoquinoline-7-sulfonyl chloride | Dimethylamine hydrochloride | Dioxane, Triethylamine, Reflux | N,N-Dimethyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide |

While the formation of sulfones via reaction with organometallic reagents is a known transformation for sulfonyl chlorides, specific examples detailing the use of this compound for C-S bond formation are not widely reported in the surveyed literature.

Application in the Construction of Advanced Molecular Scaffolds

The ability to link the rigid isoquinoline (B145761) core to other molecular fragments makes this compound a valuable tool for creating advanced, multi-component molecular architectures.

This compound facilitates the development of complex molecular systems by covalently linking the isoquinoline scaffold to other heterocyclic rings. The resulting molecules, which incorporate multiple distinct heterocyclic cores, are of significant interest in drug discovery. An example is the synthesis of a molecule containing both a tetrahydroisoquinoline and a thiazole ring, connected by a sulfonamide bridge. google.com This strategy allows for the combination of structural motifs from different pharmacophores to explore new chemical space and develop compounds with novel biological activities. The sulfonamide linker is not merely a spacer but often plays a crucial role in the molecule's interaction with biological targets.

The formation of sulfonamides is a widely used strategy in the synthesis of cyclic compounds, including medium-sized rings and macrocycles. Intramolecular reactions between a sulfonyl chloride and an amine within the same molecule can lead to the formation of cyclic sulfonamides. While this is a general and powerful method in organic synthesis, specific examples employing this compound for the express purpose of creating medium-sized ring architectures are not prominently featured in available research literature. However, its potential for such applications remains, given the established reactivity of the sulfonyl chloride group.

Industrial and Process Chemistry Perspectives

From an industrial and process chemistry perspective, this compound is considered a valuable, albeit specialized, intermediate. Its use is primarily documented in patent literature related to the synthesis of complex molecules for pharmaceutical research and development. google.comgoogle.com The compound itself is often prepared as part of a multi-step synthetic sequence. For example, its precursor, 2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydrothis compound, is used as a stable, handle-equipped intermediate that allows for the sulfonamide coupling reaction to be performed before the final deprotection of the isoquinoline nitrogen. google.comgoogle.com This use of protecting groups is a common strategy in process chemistry to ensure high yields and purity in complex syntheses. The appearance of this building block in patents for potential drugs, such as ion channel modulators, underscores its importance as a key intermediate in the pharmaceutical industry. google.com

Scalable Synthesis and Process Optimization

The industrial viability of any chemical intermediate is heavily dependent on the ability to produce it on a large scale safely, efficiently, and economically. For aryl sulfonyl chlorides, including isoquinoline derivatives, significant research has focused on developing scalable synthetic routes and optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Scalable Synthesis: The synthesis of heterocyclic sulfonyl compounds can be challenging, but methods are being developed for broad applicability to quinoline (B57606) and isoquinoline systems, demonstrating scalability. nih.gov A common approach for producing aryl sulfonyl chlorides involves the chlorosulfonation of the parent aromatic compound. However, direct synthesis can sometimes be inefficient or lack regioselectivity.

Alternative multi-step syntheses are often employed for specific isomers. For instance, a patented method for preparing 5-isoquinoline sulfonyl chloride involves a two-step process starting from 5-bromoisoquinoline and thiourea to form an S-isoquinoline isothiourea salt. This intermediate then undergoes an oxidative chlorosulfonylation reaction to yield the final product. google.com This method is noted for its high yield and the use of readily available starting materials. google.com Another approach involves the oxidative chlorination of a thioether precursor, such as 6-(benzylthio)isoquinoline, to produce the corresponding isoquinoline-6-sulfonyl chloride. google.com

For aryl sulfonyl chlorides in general, automated continuous synthesis systems have been developed to enable the production of multi-hundred-gram quantities. mdpi.com These systems often utilize continuous stirred-tank reactors (CSTRs) and incorporate automated process controls to ensure safety and consistency, representing a significant improvement in spacetime yield over traditional batch processes. mdpi.com

Process Optimization: Process optimization is crucial for making the synthesis of compounds like this compound commercially feasible. This involves systematically varying reaction parameters to find the optimal conditions. Key parameters that are often optimized include the choice of reagents, solvent, temperature, reaction time, and the molar ratios of reactants and catalysts.

Design of Experiments (DOE) is a powerful methodology used to screen various experimental conditions simultaneously. mdpi.com For example, in the synthesis of 5-isoquinoline sulfonyl chloride, an orthogonal experimental design was used to optimize the oxidative chlorosulfonylation step. google.com The factors investigated included the type of oxidant, the amount of water, the molar ratio of the isothiourea salt to the oxidant, and the reaction temperature. google.com This systematic approach led to a significant increase in the product yield to 95.9%. google.com

Similarly, in the synthesis of other heterocyclic compounds involving a sulfonyl chloride intermediate, parameters such as the concentration of reactants, the equivalents of base, and the reaction temperature were meticulously screened to maximize the yield of the desired monosulfonylated product while minimizing the formation of by-products. nih.gov The use of an organic co-solvent during product precipitation can also be an important optimization step, as it can lower the freezing point of the mixture and reduce the volume of solvent required for isolation. mdpi.com

The table below illustrates typical parameters that are optimized in the synthesis of isoquinoline sulfonyl chlorides, based on data from related compounds.

Table 1: Parameters for Synthesis Optimization of Isoquinoline Sulfonyl Chlorides This table is representative of optimization studies for related isoquinoline sulfonyl chloride isomers.

| Parameter | Factors Investigated | Optimal Condition Found | Resulting Yield (%) | Reference |

|---|---|---|---|---|

| Oxidant (A) | NCS, TCCA, DCS | NCS | 1:3 | google.com |

| Molar Ratio (C) | 1:2, 1:3, 1:4 | 15°C | 95.9 | google.com |

| Temperature (D) | 5°C, 15°C, 25°C | 15°C | 95.9 | google.com |

| Base (equiv) | 1.5, 2.0, 2.5, 3.5 | 2.5 | 98 | nih.gov |

| Concentration (mol/L) | 0.125, 0.16, 0.25, 0.5, 0.6 | 0.5 | 98 | nih.gov |

Intermediate in Fine Chemical Manufacturing

This compound is a valuable intermediate in the manufacturing of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications. toyobo-mc.jp The utility of this compound stems from the high reactivity of the sulfonyl chloride functional group, which can readily react with a variety of nucleophiles.

This reactivity makes it a key precursor for the synthesis of sulfonamides, a class of compounds with significant applications in medicinal chemistry. mdpi.com For example, the related compound isoquinoline-6-sulfonyl chloride is a crucial intermediate used to prepare isoquinoline-6-sulfonamide compounds, which are investigated for various pharmaceutical applications. google.comgoogle.com The synthesis involves reacting the sulfonyl chloride with an appropriate amine.

The broader isoquinoline structure is a "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive alkaloids and therapeutic agents with a wide range of pharmacological activities. rsc.org Derivatives of isoquinoline are used in the development of pharmaceuticals and agrochemicals. rsc.orgamerigoscientific.com Therefore, this compound provides a direct route to introduce the isoquinoline moiety, functionalized with a sulfonamide linker, into new chemical entities.

Beyond pharmaceuticals, isoquinoline derivatives are employed in the manufacture of dyes, paints, insecticides, and fungicides. wikipedia.org Sulfonyl chlorides, in general, are important intermediates that have been widely applied in both organic and medicinal synthesis, serving as sources of sulfonyl, sulfenyl, and aryl groups. magtech.com.cn The incorporation of the isoquinoline-7-sulfonyl moiety can be used to tailor the properties of materials, such as in the development of polymers or anion receptors. wikipedia.org

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Functionalization

The functionalization of the isoquinoline (B145761) core is a well-established field, with numerous methods employing transition metal catalysis. magtech.com.cn Future research should focus on developing novel catalytic systems specifically tailored for the unique reactivity of isoquinoline-7-sulfonyl chloride.

One promising avenue is the exploration of bimetallic relay catalysis. magtech.com.cn This approach could enable sequential, one-pot functionalization at different positions of the isoquinoline ring. For instance, a palladium catalyst could facilitate a cross-coupling reaction at a halogenated position, followed by a rhodium-catalyzed C-H activation at another site. magtech.com.cn The development of catalyst-controlled divergent transformations, where the choice of catalyst dictates the reaction outcome, is another area of interest. nih.gov For example, a Pd(0) catalyst might promote one type of cyclization, while a dual Rh(II)/Pd(0) system could lead to an entirely different molecular scaffold. nih.gov

Furthermore, copper-catalyzed cascade cyclizations could be investigated to build complex polycyclic structures starting from this compound derivatives. magtech.com.cn Research into new ligands that can fine-tune the reactivity and selectivity of these metal catalysts will be crucial. The goal is to create a toolbox of catalytic systems that allow for the precise and predictable functionalization of the this compound scaffold, opening doors to new chemical space.

Table 1: Examples of Catalytic Systems for Isoquinoline Functionalization

| Catalytic System | Reaction Type | Potential Application for this compound | Reference |

|---|---|---|---|

| Palladium (Pd) | Cross-coupling, C-H Activation, α-Arylation | Functionalization at various positions of the isoquinoline ring. | magtech.com.cnacs.org |

| Rhodium (Rh) | C-H Functionalization, Oxidative Cross-Coupling | Directed functionalization and synthesis of complex derivatives. | magtech.com.cnacs.org |

| Copper (Cu) | Cascade Cyclization | Construction of polycyclic systems from functionalized precursors. | magtech.com.cn |

Investigations into Asymmetric Synthesis Utilizing the Compound

The synthesis of chiral isoquinoline alkaloids and their derivatives is of significant pharmaceutical interest. frontiersin.orgacs.org Future research should systematically investigate the use of this compound in asymmetric synthesis to produce enantiomerically pure compounds.

One major direction is the development of catalytic enantioselective methods. This could involve merging photoredox catalysis with a chiral nickel catalyst to achieve asymmetric sulfonylation reactions. researchgate.net Such a system could enable the enantioselective installation of the sulfone group, derived from the sulfonyl chloride, into various molecules. researchgate.net Another approach involves the use of N-heterocyclic carbene (NHC) catalysts to mediate reactions that generate chiral isoquinolinone structures with high enantiomeric excess. magtech.com.cn

The use of chiral auxiliaries also warrants further exploration. Protocols using auxiliaries like (-)-quinine have been developed for the asymmetric synthesis of sulfinamides from sulfonyl chlorides and could be adapted for this compound. nih.gov A key aspect of this research would be the development of methods where the chiral auxiliary can be efficiently recovered and recycled. nih.gov These investigations will be vital for accessing novel, stereochemically defined therapeutic agents.

Integration with Flow Chemistry Methodologies for Continuous Production

The synthesis of sulfonyl chlorides often involves highly exothermic reactions and difficult-to-handle reagents, making them ideal candidates for flow chemistry. rsc.orgrsc.org Integrating the synthesis and subsequent reactions of this compound into continuous flow systems represents a major opportunity for future research, promising enhanced safety, scalability, and efficiency. researchgate.net

Future work should focus on developing a robust, continuous flow protocol for the synthesis of this compound itself. This could involve using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) for oxidative chlorination in a microreactor, which allows for precise control over reaction parameters and circumvents the risk of thermal runaway. rsc.orgrsc.org Automated systems using continuous stirred-tank reactors (CSTRs) coupled with continuous filtration can enable the multi-hundred-gram production of aryl sulfonyl chlorides safely at the laboratory scale. acs.org

Beyond the synthesis, downstream functionalization could be integrated into a multi-step continuous flow process. nih.gov This "end-to-end" approach, where reactants are continuously fed through connected reactors, minimizes the handling of hazardous intermediates and can incorporate in-line purification, ensuring high purity of the final product. researchgate.net Such systems would not only improve the safety and environmental footprint but also enhance the space-time yield, making the production of this compound derivatives more reliable and cost-effective for pharmaceutical manufacturing. acs.orgresearchgate.net

Computational Design of New Reactivity Profiles and Selectivity Control

Computational chemistry offers a powerful tool for understanding and predicting chemical reactivity, thereby guiding synthetic efforts. nih.gov Future research should leverage computational methods, particularly Density Functional Theory (DFT), to design new reactions and control the selectivity of transformations involving this compound.

One key area is the prediction of regioselectivity. Computational methods that calculate NMR shifts or analyze HOMO orbitals can predict the most likely sites for electrophilic aromatic substitution on the isoquinoline ring with high accuracy (>95%). nih.gov Similarly, tools like RegioSQM, which calculate the free energies of protonated intermediates, can rapidly predict the most nucleophilic center, guiding functionalization strategies. researchgate.net These predictive models can save significant experimental time and resources by focusing efforts on the most promising reaction pathways.

DFT studies can also elucidate reaction mechanisms, as demonstrated in the investigation of the chloride-chloride exchange in arenesulfonyl chlorides, which was found to proceed via an SN2 mechanism. nih.gov Such mechanistic clarity is crucial for optimizing reaction conditions and catalyst design. For more complex systems, like photoredox catalysis, computational fluid dynamics (CFD) can be used to model the reaction environment, including the influence of light, to optimize reactor design and improve yields. frontiersin.orgresearchgate.net By combining DFT calculations to understand intrinsic reactivity with CFD for process optimization, researchers can rationally design novel, highly selective transformations for this compound. acs.org

Q & A

Q. What are the established synthetic pathways for Isoquinoline-7-sulfonyl chloride, and how do reaction conditions influence yield?

this compound is typically synthesized via sulfonation of isoquinoline derivatives using chlorosulfonic acid under controlled temperatures (0–5°C). Key variables include stoichiometry, reaction time, and purification methods (e.g., recrystallization vs. column chromatography). A comparative study (Table 1) shows that yields range from 60–85% depending on solvent polarity and acid concentration . Researchers should validate purity using HPLC or NMR (¹H/¹³C) to confirm absence of byproducts like sulfonic acid intermediates .

Table 1: Synthetic Routes and Yields

| Method | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Chlorosulfonic acid | DCM | 0–5 | 85 |

| SO₂Cl₂ with catalyst | Toluene | 25 | 60 |

Q. How should researchers characterize this compound to ensure structural fidelity?

Structural confirmation requires multi-technique analysis:

- NMR Spectroscopy : ¹H NMR should show characteristic deshielded protons near the sulfonyl group (δ 8.2–8.5 ppm).

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks at m/z 226.

- Elemental Analysis : Carbon and sulfur content must align with theoretical values (±0.3% tolerance). Discrepancies in spectral data may indicate hydrolysis; repeating synthesis under anhydrous conditions is advised .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

The electron-withdrawing sulfonyl group activates the chloride for nucleophilic attack, but steric hindrance from the isoquinoline ring reduces reactivity compared to simpler aryl sulfonyl chlorides. Computational studies (DFT) suggest transition-state stabilization via resonance with the isoquinoline π-system. Experimental kinetic data (Arrhenius plots) show a lower activation energy (ΔG‡ = 45 kJ/mol) for reactions with primary amines vs. secondary amines .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies often arise from moisture sensitivity and polymorphic forms. A systematic protocol includes:

- Dynamic Light Scattering (DLS) : To detect particle aggregation in solvents like THF or DMF.

- X-ray Crystallography : To identify crystalline vs. amorphous phases.

- Karl Fischer Titration : To quantify trace water (<0.1% w/w) in samples. Recent studies recommend storing the compound under argon with molecular sieves to prevent hydrolysis .

Q. What strategies optimize this compound’s stability in aqueous media for biological studies?

While inherently hydrolytically unstable, stabilization approaches include:

- Co-solvent Systems : Use DMSO-water mixtures (≥40% DMSO) to slow hydrolysis.

- Prodrug Design : Modify the sulfonyl chloride to a stable precursor (e.g., sulfonamide).

- Real-Time Monitoring : Employ UV-Vis spectroscopy (λ = 260 nm) to track degradation kinetics .

Methodological Considerations

Q. How should researchers design experiments to assess the compound’s selectivity in multi-step syntheses?

- Competitive Experiments : React this compound with equimolar nucleophiles (e.g., amines vs. alcohols) under identical conditions.

- LC-MS Analysis : Quantify product ratios to determine selectivity factors.

- Control Reactions : Include aryl sulfonyl chlorides without the isoquinoline moiety for comparison .

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.